

# JHU-083 In Vivo Dosing Protocols for Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers and Drug Development Professionals

### Introduction

**JHU-083** is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] As a broad-spectrum glutamine antagonist, **JHU-083** targets the metabolic reprogramming that is a hallmark of many cancer cells, which exhibit a strong dependence on glutamine for survival and proliferation.[2][3] Preclinical studies have demonstrated the efficacy of **JHU-083** in various mouse models of cancer, including glioma, medulloblastoma, prostate, and bladder cancers, by disrupting key metabolic and signaling pathways.[1][4][5] These application notes provide a comprehensive overview of established in vivo dosing protocols for **JHU-083** in mice, intended to guide researchers in designing and executing preclinical efficacy and pharmacology studies.

### **Mechanism of Action**

**JHU-083** exerts its anti-tumor effects by inhibiting multiple glutamine-utilizing enzymes, thereby disrupting several critical cellular processes. A primary mechanism of action is the suppression of the mTOR signaling pathway, specifically mTOR complex 1 (mTORC1).[4][6] By inhibiting glutamine metabolism, **JHU-083** leads to a reduction in the downstream effectors of mTORC1, such as phosphorylated S6 ribosomal protein (pS6), which are crucial for protein synthesis and cell cycle progression.[4][6] This disruption of mTOR signaling contributes to G0/G1 cell cycle arrest and a decrease in the expression of key proteins like Cyclin D1.[2][4] Furthermore, **JHU-083**'s antagonism of glutamine metabolism impacts the tricarboxylic acid (TCA) cycle,



glutathione synthesis, and purine metabolism, leading to broad metabolic disruption within cancer cells.[4][5]

# Data Presentation: JHU-083 In Vivo Dosing Regimens in Mice

The following tables summarize the quantitative data from various preclinical studies involving **JHU-083** administration in mice.



| Parameter            | Glioma Model<br>(IDH1-mutant)[4]                                                                              | Medulloblastoma<br>Model (MYC-driven)<br>[1]                                                | Prostate and Bladder Cancer Models[5]                                                                            |
|----------------------|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Mouse Strain         | Athymic nude mice (6–8 weeks old)                                                                             | Athymic nude mice and C57BL/6 mice                                                          | C57BL/6J male mice                                                                                               |
| Tumor Cell Line      | BT142 (IDH1R132H)                                                                                             | D425MED (human<br>MYC-amplified) and<br>mCB DNp53 MYC<br>(mouse)                            | Not explicitly stated                                                                                            |
| Tumor Implantation   | Orthotopic intracranial implantation of 3 x 10^5 cells                                                        | Orthotopic<br>implantation                                                                  | Subcutaneous implantation of 5.0 x 10^5 cells                                                                    |
| Administration Route | Intraperitoneal (IP) injection                                                                                | Oral gavage                                                                                 | Oral (p.o.)                                                                                                      |
| Vehicle              | Phosphate-Buffered<br>Saline (PBS)                                                                            | Phosphate-Buffered<br>Saline (PBS)                                                          | 1x sterile PBS                                                                                                   |
| Dosing Regimen       | Low Dose: 1.9 mg/kg,<br>5 days/week for 3<br>weeks, then 2<br>days/weekHigh Dose:<br>25 mg/kg, 2<br>days/week | 20 mg/kg (DON-<br>equivalent), twice<br>weekly                                              | 1 mg/kg (DON<br>equivalent) daily for 5-<br>9 days, then a<br>reduced dosage of 0.3<br>mg/kg (DON<br>equivalent) |
| Treatment Start      | 5 days after tumor implantation                                                                               | Not explicitly stated                                                                       | When tumors were palpable (100–500 mm³)                                                                          |
| Observed Outcomes    | High dose improved survival; reduced pS6 protein expression in the brain.[4]                                  | Significantly extended survival; achieved micromolar concentrations of DON in the brain.[1] | Suppressed tumor growth and reprogrammed immunosuppressive tumor-associated macrophages (TAMs). [5]              |



# Experimental Protocols Protocol 1: Orthotopic Glioma Model

- 1. Cell Culture and Preparation:
- Culture BT142 IDH1R132H glioma cells under standard conditions.
- On the day of implantation, harvest cells and resuspend them in sterile PBS at a concentration of 3 x 10 $^5$  cells per 5  $\mu$ L.
- 2. Orthotopic Implantation:
- Anesthetize 6-8 week old female athymic nude mice.
- Secure the mouse in a stereotaxic frame.
- Create a burr hole in the skull at the desired coordinates for intracranial injection.
- Slowly inject 5 μL of the cell suspension into the brain parenchyma.
- Suture the incision and allow the mouse to recover.
- 3. **JHU-083** Preparation and Administration:
- Prepare a stock solution of JHU-083 in sterile PBS.
- On the day of treatment, dilute the stock solution to the final desired concentration (1.9 mg/kg or 25 mg/kg).
- Administer the JHU-083 solution via intraperitoneal injection starting 5 days post-tumor implantation.
- Follow the dosing schedule as outlined in the table above.
- 4. Monitoring:
- Monitor the mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).



• Euthanize mice when they meet the predefined humane endpoints.

## **Protocol 2: Medulloblastoma Model (Oral Dosing)**

- 1. Tumor Model Generation:
- For the human xenograft model, orthotopically implant D425MED cells into the brains of athymic nude mice.
- For the syngeneic model, implant mCB DNp53 MYC cells into the brains of C57BL/6 mice.
- 2. **JHU-083** Preparation and Administration:
- Dissolve JHU-083 in sterile PBS to achieve a 20 mg/kg DON-equivalent dose. Note: 1.83 mg
   of JHU-083 is equivalent to 1 mg of DON.
- Administer the solution via oral gavage twice weekly.
- 3. Pharmacokinetic Analysis (Optional):
- For brain penetration studies, administer a single 20 mg/kg dose of **JHU-083** by oral gavage.
- One hour post-dose, euthanize the mice and dissect the brain regions (cortex, cerebellum, brain stem).
- Flash freeze the tissues for subsequent LC-MS/MS analysis to quantify DON levels.[1]
- 4. Efficacy Study Monitoring:
- Monitor animal survival and neurological signs daily.
- Euthanize animals upon signs of significant tumor burden or distress.

# Signaling Pathways and Experimental Workflows JHU-083 Signaling Pathway





Click to download full resolution via product page

Caption: JHU-083 inhibits glutamine metabolism, leading to mTORC1 inactivation.



# **Experimental Workflow for In Vivo Efficacy Study**



Click to download full resolution via product page



Caption: Workflow for a typical in vivo efficacy study of **JHU-083** in mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JHU-083 In Vivo Dosing Protocols for Preclinical Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613222#jhu-083-in-vivo-dosing-protocol-for-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com